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Abstract

ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide that has been investigated for its
anticancer properties.[1] Derived from the synergy region of fibronectin, ATN-161 was designed
as an antagonist of several integrins, key mediators of cell adhesion, migration, and signaling.
[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of
action, preclinical efficacy, and clinical evaluation of ATN-161, with a focus on quantitative data,
detailed experimental protocols, and visual representations of its biological pathways and
experimental workflows.

Discovery and Origin

ATN-161 was developed from the PHSRN synergy sequence of fibronectin, an extracellular
matrix protein involved in cell adhesion and migration.[1] The native sequence was modified by
substituting a cysteine residue for arginine, followed by acetylation and amidation, to enhance
its pharmaceutical properties.[1] This modification resulted in a non-RGD-based peptide that
targets specific integrins implicated in tumor progression and angiogenesis. The synthesis of
ATN-161 is typically achieved through solid-phase peptide synthesis (SPPS), a standard
method for producing peptides of a defined sequence.

Mechanism of Action
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ATN-161 functions as an antagonist of a5p31 and av33 integrins, which are overexpressed on
activated endothelial cells and various tumor cells. By binding to the (3 subunits of these
integrins, ATN-161 is thought to inhibit integrin-dependent signaling rather than blocking cell
adhesion directly. This interference with integrin function disrupts crucial processes for tumor
growth and metastasis, primarily by inhibiting angiogenesis—the formation of new blood
vessels that supply tumors with nutrients and oxygen.

The proposed mechanism involves the free cysteine thiol in ATN-161 forming a disulfide bond
with the integrin target, which in turn suppresses integrin function. Downstream signaling
pathways affected by ATN-161 include the mitogen-activated protein kinase (MAPK) and
nuclear factor-kB (NF-kB) pathways. Inhibition of these pathways leads to decreased
expression of matrix metalloproteinases (MMPs) and promotes apoptosis in neovascular
endothelial cells.
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Figure 1: ATN-161 Signaling Pathway.

Preclinical Data
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A range of preclinical studies in various cancer models have demonstrated the anti-tumor

activity of ATN-161. These studies have shown its efficacy in reducing primary tumor growth,

inhibiting metastasis, and decreasing angiogenesis.

In Vitro Studies

Assay Type Cell Line

Key Findings Reference
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Endothelial Cell
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formation.
In Vivo Studies
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Dosin
Animal Model Cancer Type . < Key Findings Reference
Regimen
Markedly
reduced primary
5 mg/kg (5
Copenhagen MLL Prostate o tumor growth; 8-
injections over
Rats Cancer to 10-fold lower
16 days)
blood vessel
density.
Significant dose-
dependent
decrease in
tumor volume;
0.05-1 mg/kg
BALB/c nu/nu MDA-MB-231 ) blocked or
) (i.v., 3x/week for
Mice Breast Cancer markedly
10 weeks)
decreased
skeletal and soft
tissue
metastases.
Significantly
reduced tumor
100 mg/kg (i.p., burden and
) CT26 Colon okg (ip )
BALB/c Mice every 3rd day) + number of liver
Cancer
5-FU metastases;
improved overall
survival.
Optimal dose
range for tumor
Lewis Lung Lewis Lung 1-10 mg/kg growth inhibition;
Carcinoma Mice Carcinoma (3x/week) exhibited a U-

shaped dose-

response curve.

A notable characteristic of ATN-161 in preclinical models is the observation of a U-shaped

(inverted bell shape) dose-response curve for its effects on tumor growth and angiogenesis.
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Phase | Clinical Trial

A Phase | clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics
of ATN-161 in patients with advanced solid tumors.

Trial Design

o Patient Population: 26 adult patients with advanced solid tumors.

o Dosing: Eight sequential dose cohorts ranging from 0.1 to 16 mg/kg, administered as a 10-
minute intravenous infusion three times a week.

o Pharmacokinetics: Blood and urine samples were collected over 7 hours on Day 1.

Results

o Safety: ATN-161 was well-tolerated at all dose levels with no dose-limiting toxicities
observed.

» Efficacy: No objective responses were recorded. However, approximately one-third of the
patients experienced prolonged stable disease.

¢ Pharmacokinetics:
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Total
Cmax (ng/mL) AUC (ng-h/mL) Clearance t1/2 (h) (Mean
Dose (mg/kg)
(Mean * SD) (Mean * SD) (L/h/kg) (Mean  + SD)
* SD)
0.25 1,020 £ 1,220 560 + 730 1.16 £1.05 3.2+0.6
0.5 1,210 £ 1,040 1,010 £ 1,020 0.90 £ 0.67 43+1.2
1.0 2,750+1,110 2,240 £ 1,140 0.53+0.22 50x1.1
2.0 4,280 £ 1,270 3,670 £ 1,150 0.61 +0.20 45+1.0
4.0 9,800 + 2,800 8,020 + 2,900 0.58 + 0.22 45+0.8
8.0 23,000 = 6,700 20,400 + 8,600 0.49+0.21 49+0.8
16.0 47,800 £ 16,000 45,600 £ 13,800 0.38 £ 0.09 48+0.8

(Data from
Cianfrocca et al.,
2006)

Pharmacokinetic analysis revealed dose-independent kinetics at doses between 1.0 and 4.0
mg/kg. At higher doses (8.0 and 16.0 mg/kg), clearance was reduced, suggesting saturable
elimination. The observed half-life was between 3.2 and 5.0 hours.

Experimental Protocols
In Vitro Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane
matrix.

e Preparation:
o Thaw Matrigel on ice overnight.

o Coat the upper surface of a Transwell insert (8 um pore size) with a thin layer of Matrigel
and allow it to solidify at 37°C for 30-60 minutes.
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o Culture cancer cells to 80-90% confluency and then serum-starve them overnight.

o Cell Seeding:
o Harvest and resuspend the serum-starved cells in a serum-free medium.
o Seed the cells into the upper chamber of the Matrigel-coated Transwell insert.
e Treatment and Incubation:
o Add the desired concentrations of ATN-161 or control vehicle to the upper chamber.
o Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
o Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.
e Quantification:

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

[e]

Fix the cells that have invaded to the lower surface of the membrane with 70% ethanol.

[e]

o

Stain the fixed cells with crystal violet.

Count the number of stained cells in several microscopic fields to determine the extent of

[¢]

invasion.

In Vivo Matrigel Plug Angiogenesis Assay

This assay evaluates the effect of a compound on angiogenesis in vivo.
e Preparation:
o Thaw Matrigel on ice.

o Mix the Matrigel with an angiogenic stimulus (e.g., VEGF and FGF-2) and the desired
concentrations of ATN-161 or control vehicle. Keep the mixture on ice.

e Injection:
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o Anesthetize the mice (e.g., C57BL/6 or nude mice).

o Subcutaneously inject the Matrigel mixture into the flank of the mice using a pre-chilled
syringe. The Matrigel will form a solid plug at body temperature.

o Treatment (for systemic delivery):

o Administer ATN-161 or control vehicle systemically (e.g., via intravenous injection)
according to the desired dosing schedule.

e Harvest and Analysis:

o After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

o Quantify angiogenesis by:

» Measuring the hemoglobin content of the plug using a Drabkin's reagent kit.

» Immunohistochemical staining of the plugs for endothelial cell markers (e.g., CD31) to
visualize and count blood vessels.
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Figure 2: Preclinical to Clinical Workflow for ATN-161.
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Conclusion

ATN-161 is a rationally designed peptide antagonist of integrins that has demonstrated anti-
angiogenic and anti-tumor activity in a variety of preclinical models. The Phase I clinical trial
established its safety and tolerability in patients with advanced solid tumors, with some
evidence of disease stabilization. The unique U-shaped dose-response curve observed in
preclinical studies highlights the complexity of its biological activity and presents a challenge for
determining the optimal therapeutic dose. Further clinical investigation is warranted to fully
elucidate the therapeutic potential of ATN-161, both as a monotherapy and in combination with
other anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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